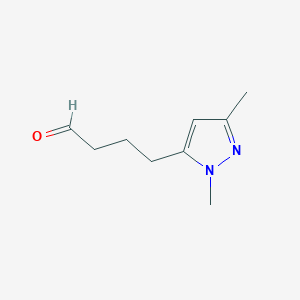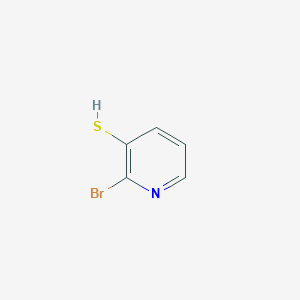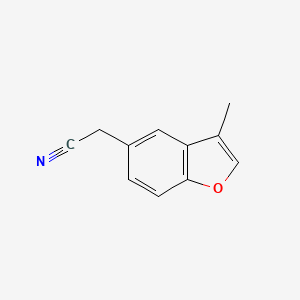
2-(3-Methyl-1-benzofuran-5-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methyl-1-benzofuran-5-yl)acetonitrile is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of a nitrile group attached to the acetonitrile moiety, which is further substituted with a methyl group at the 3-position of the benzofuran ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile can be achieved through several methods. One common approach involves the cyclization of ortho-hydroxyaryl ketones with acetonitrile derivatives. For instance, the reaction of 3-methyl-2-hydroxybenzaldehyde with acetonitrile in the presence of a base such as potassium carbonate can yield the desired benzofuran derivative . Another method involves the use of hypervalent iodine reagents for the cyclization of ortho-hydroxystilbenes into benzofurans .
Industrial Production Methods
Industrial production of benzofuran derivatives often involves catalytic processes to ensure high yields and selectivity. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are commonly employed for the synthesis of benzofuran derivatives . Additionally, microwave-assisted synthesis has been explored for the efficient production of benzofuran compounds .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methyl-1-benzofuran-5-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzofuran carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride (AlCl3) as catalysts.
Major Products
Oxidation: Benzofuran carboxylic acids.
Reduction: Benzofuran amines.
Substitution: Various substituted benzofuran derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The biological activity of 2-(3-Methyl-1-benzofuran-5-yl)acetonitrile is attributed to its ability to interact with various molecular targets and pathways. For instance, benzofuran derivatives can inhibit enzymes involved in cancer cell proliferation or bacterial growth . The compound’s mechanism of action often involves binding to specific proteins or enzymes, thereby disrupting their normal function and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3-Methyl-2-benzofuran-1-yl)acetonitrile
- 2-(3-Methyl-1-benzofuran-4-yl)acetonitrile
- 2-(3-Methyl-1-benzofuran-6-yl)acetonitrile
Uniqueness
2-(3-Methyl-1-benzofuran-5-yl)acetonitrile is unique due to its specific substitution pattern on the benzofuran ring. This unique structure can result in distinct biological activities and chemical reactivity compared to other benzofuran derivatives . The presence of the nitrile group also provides additional functionalization opportunities, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C11H9NO |
|---|---|
Molekulargewicht |
171.19 g/mol |
IUPAC-Name |
2-(3-methyl-1-benzofuran-5-yl)acetonitrile |
InChI |
InChI=1S/C11H9NO/c1-8-7-13-11-3-2-9(4-5-12)6-10(8)11/h2-3,6-7H,4H2,1H3 |
InChI-Schlüssel |
OGQPRFDMBZYPIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=COC2=C1C=C(C=C2)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


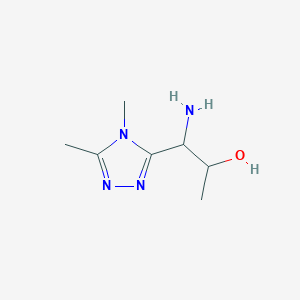
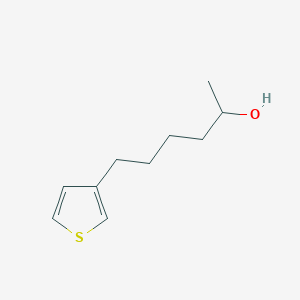
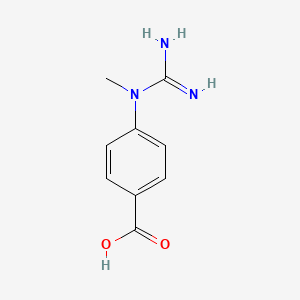
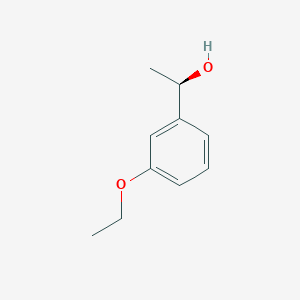
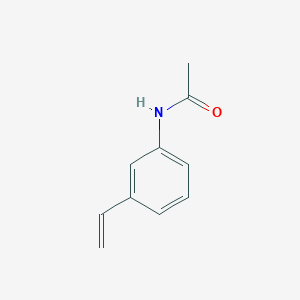
![tert-butyl N-[2-amino-1-(2-fluorophenyl)ethyl]carbamate](/img/structure/B13621007.png)
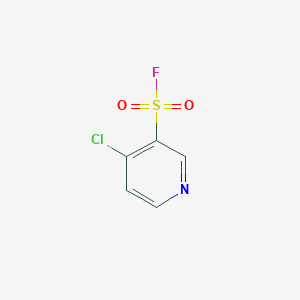
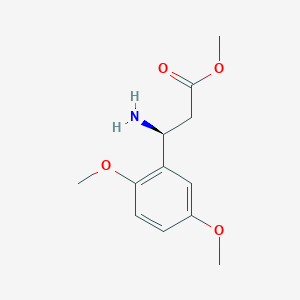
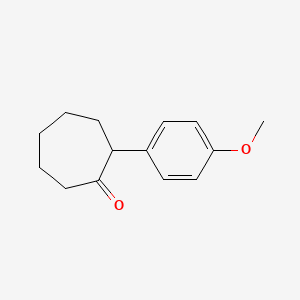
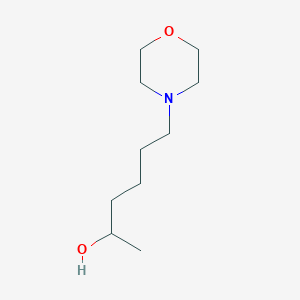
![tert-butyl N-[(1S,2R)-2-(methylamino)cyclohexyl]carbamate hydrochloride](/img/structure/B13621035.png)
